molecular formula C21H26N4O2 B10865696 2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B10865696
M. Wt: 366.5 g/mol
InChI Key: WAGJZSNZRUEKDY-UHFFFAOYSA-N
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Description

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents on the piperazine ring.

Scientific Research Applications

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3-METHOXYPHENYL)PIPERAZINO]-7,7-DIMETHYL-7,8-DIHYDRO-5(6H)-QUINAZOLINONE is unique due to its specific chemical structure, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for alpha1-adrenergic receptors and favorable pharmacokinetic profile make it a promising candidate for further research and development .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]-7,7-dimethyl-6,8-dihydroquinazolin-5-one

InChI

InChI=1S/C21H26N4O2/c1-21(2)12-18-17(19(26)13-21)14-22-20(23-18)25-9-7-24(8-10-25)15-5-4-6-16(11-15)27-3/h4-6,11,14H,7-10,12-13H2,1-3H3

InChI Key

WAGJZSNZRUEKDY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)N3CCN(CC3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

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